Bis(2-butoxyethyl) dodecanedioate

Description

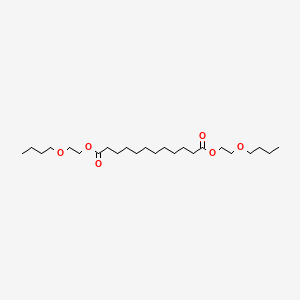

Bis(2-butoxyethyl) dodecanedioate is a diester derived from dodecanedioic acid (a 12-carbon aliphatic diacid) and 2-butoxyethanol. The compound is expected to have a molecular formula of C₂₈H₅₂O₆, assuming esterification of dodecanedioic acid with two 2-butoxyethyl groups (each contributing C₆H₁₃O₂). It is primarily used in industrial applications such as plasticizers, lubricants, or solvents, though specific uses require further validation .

Properties

CAS No. |

85284-13-5 |

|---|---|

Molecular Formula |

C24H46O6 |

Molecular Weight |

430.6 g/mol |

IUPAC Name |

bis(2-butoxyethyl) dodecanedioate |

InChI |

InChI=1S/C24H46O6/c1-3-5-17-27-19-21-29-23(25)15-13-11-9-7-8-10-12-14-16-24(26)30-22-20-28-18-6-4-2/h3-22H2,1-2H3 |

InChI Key |

MASQEGKFFCANLK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOC(=O)CCCCCCCCCCC(=O)OCCOCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-butoxyethyl) dodecanedioate typically involves the esterification of dodecanedioic acid with 2-butoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(2-butoxyethyl) dodecanedioate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxyethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new esters or ethers depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Plasticizer: Bis(2-butoxyethyl) dodecanedioate serves as a plasticizer in polymer chemistry, enhancing the flexibility and durability of polymers. Its ability to lower the glass transition temperature of polymers makes it suitable for applications requiring increased material flexibility.

- Synthesis Intermediate: It acts as an intermediate in the synthesis of other organic compounds. The compound can undergo various reactions such as oxidation, reduction, and substitution, leading to the formation of carboxylic acids, ketones, alcohols, or new esters depending on the reagents used .

2. Biological Research:

- Model Ester for Hydrolysis Studies: In biological studies, this compound is utilized as a model ester to investigate ester hydrolysis and enzyme-catalyzed reactions. Understanding how this compound behaves in biological systems aids in elucidating the mechanisms of enzyme action on ester bonds.

- Metabolic Pathways: The hydrolysis of this compound releases dodecanedioic acid and 2-butoxyethanol, which can participate in various metabolic pathways. This property makes it useful for studying metabolic processes involving esters.

3. Industrial Applications:

- Lubricant Additive: In industry, this compound is employed as a lubricant additive to improve the performance and longevity of lubricants. Its unique chemical structure enhances lubricity and reduces friction in mechanical systems.

- Coatings and Adhesives: The compound is also included in formulations for coatings and adhesives due to its ability to enhance adhesion properties and improve overall performance.

Case Studies

Case Study 1: Oxidation Reactions

Recent research has demonstrated the efficacy of bis(2-butoxyethyl) ether in promoting oxygen-mediated oxidation reactions. This method allows for the synthesis of aromatic ketones under clean conditions without the need for external catalysts or additives. The study reported moderate to high yields of various target ketones, indicating the compound's versatility in synthetic organic chemistry .

Case Study 2: Enzyme-Catalyzed Reactions

In studies focused on enzyme kinetics, this compound was used to model ester hydrolysis reactions catalyzed by esterases. The results provided insights into the efficiency and specificity of different enzymes when acting on this compound, contributing to a better understanding of enzyme functionality in biological systems.

Mechanism of Action

The mechanism of action of bis(2-butoxyethyl) dodecanedioate primarily involves its ability to undergo ester hydrolysis. In biological systems, esterases catalyze the hydrolysis of the ester bond, releasing dodecanedioic acid and 2-butoxyethanol. These products can then participate in various metabolic pathways. The compound’s molecular targets include esterases and other enzymes involved in ester metabolism.

Comparison with Similar Compounds

Structural and Functional Differences

- Backbone Chain Length :

- Ester Group Complexity :

Physical and Thermodynamic Properties

- Boiling Points :

- Hydrophobicity (LogP) :

- LogP values increase with ester group complexity: dibutyl sebacate (4.5–5.0) < bis(2-butoxyethyl) undecanedioate (5.74) < this compound (estimated ~6.5) < bis(2-ethylhexyl) dodecanedioate (~9.2).

Biological Activity

Bis(2-butoxyethyl) dodecanedioate, also known as bis(2-butoxyethyl) sebacate, is a dibasic ester derived from sebacic acid and 2-butoxyethanol. This compound has garnered attention in various fields, including materials science and biomedicine, due to its unique properties and potential applications. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

- Chemical Formula : C22H42O6

- Molecular Weight : 414.58 g/mol

- CAS Number : 122-62-3

Biological Activity Overview

The biological activity of this compound primarily encompasses its interactions with biological systems, potential toxicity, and effects on cellular processes. Research has indicated that this compound may exhibit both beneficial and adverse effects depending on concentration, exposure duration, and biological context.

Toxicological Profile

Studies have shown that this compound can influence metabolic processes in various organisms. For instance, exposure to similar compounds has been linked to alterations in liver metabolism and increased susceptibility to metabolic disorders. In a study examining the effects of di-2-ethylhexyl phthalate (DEHP), a structural analogue of this compound, significant metabolic changes were observed in the livers of exposed subjects, indicating potential hepatotoxicity .

Case Studies

- Developmental Toxicity : Research involving animal models has demonstrated that exposure to dibasic esters during critical developmental windows can lead to long-term metabolic consequences. For example, maternal exposure to DEHP resulted in significant liver pathology in offspring, suggesting that similar compounds may have comparable effects .

- Cellular Effects : In vitro studies have indicated that this compound can affect cell viability and proliferation. For instance, concentrations above 100 μM have been associated with cytotoxic effects in certain cell lines .

- Endocrine Disruption : Like other dibasic esters, there is a concern regarding the endocrine-disrupting potential of this compound. Research has suggested that such compounds can interfere with hormone signaling pathways, leading to reproductive and developmental issues .

Detailed Research Findings

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Metabolic Pathways : Interference with lipid metabolism and oxidative stress responses.

- Hormonal Interactions : Modulation of endocrine functions through receptor binding or alteration of hormone levels.

- Cellular Signaling : Disruption of key signaling pathways involved in cell growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.